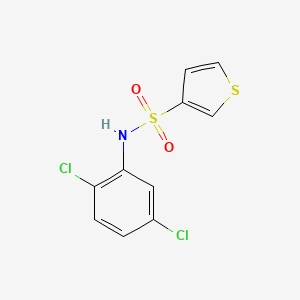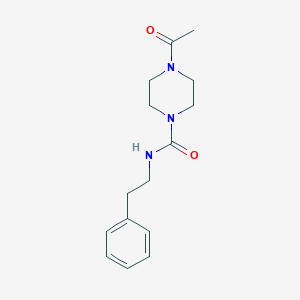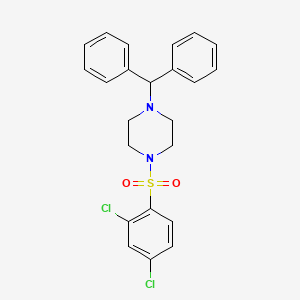
3-(azepane-1-carbonyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepane-1-carbonyl)-N,N-dimethylaniline, also known as DMAC, is a chemical compound that belongs to the class of tertiary amides. It has a molecular weight of 256.4 g/mol and a chemical formula of C15H23N2O. DMAC is a colorless to yellowish liquid that is soluble in most organic solvents. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-N,N-dimethylaniline is not well understood. However, studies have shown that 3-(azepane-1-carbonyl)-N,N-dimethylaniline can act as a nucleophile and undergoes reactions with electrophiles. 3-(azepane-1-carbonyl)-N,N-dimethylaniline can also form hydrogen bonds with other molecules, which can affect its reactivity and properties.
Biochemical and Physiological Effects:
3-(azepane-1-carbonyl)-N,N-dimethylaniline has no significant biochemical or physiological effects on the human body. It is not known to be toxic, carcinogenic, or mutagenic. However, 3-(azepane-1-carbonyl)-N,N-dimethylaniline can cause skin irritation and allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
3-(azepane-1-carbonyl)-N,N-dimethylaniline has several advantages as a reagent in laboratory experiments. It is a highly reactive and versatile compound that can be used in a wide range of reactions. 3-(azepane-1-carbonyl)-N,N-dimethylaniline is also readily available and relatively inexpensive. However, 3-(azepane-1-carbonyl)-N,N-dimethylaniline has some limitations, including its potential toxicity and skin irritant properties. Therefore, proper safety precautions should be taken when handling 3-(azepane-1-carbonyl)-N,N-dimethylaniline in the laboratory.
Future Directions
There are several future directions for the research and application of 3-(azepane-1-carbonyl)-N,N-dimethylaniline. One of the significant areas of research is the development of new methods for the synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline and its derivatives. Another area of research is the investigation of the reactivity and properties of 3-(azepane-1-carbonyl)-N,N-dimethylaniline in different environments and under different conditions. Additionally, the potential applications of 3-(azepane-1-carbonyl)-N,N-dimethylaniline in the synthesis of new materials, such as biodegradable polymers and functionalized nanoparticles, are also areas of interest.
Conclusion:
In conclusion, 3-(azepane-1-carbonyl)-N,N-dimethylaniline is a versatile and important compound in scientific research. Its unique properties and potential applications in various fields make it an attractive reagent for laboratory experiments. The synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline can be achieved through several methods, and its mechanism of action is not well understood. While 3-(azepane-1-carbonyl)-N,N-dimethylaniline has no significant biochemical or physiological effects on the human body, it can cause skin irritation and allergic reactions. The future directions for the research and application of 3-(azepane-1-carbonyl)-N,N-dimethylaniline are vast, and further investigation is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline can be achieved through several methods. One of the most common methods is the reaction of 3-aminocapronitrile with N,N-dimethylaniline in the presence of a catalyst. This method yields 3-(azepane-1-carbonyl)-N,N-dimethylaniline in a high yield and purity. Other methods include the reaction of 3-aminocaprolactam with N,N-dimethylaniline and the reaction of 1,6-dibromohexane with N,N-dimethylaniline followed by the reaction with sodium azide and reduction.
Scientific Research Applications
3-(azepane-1-carbonyl)-N,N-dimethylaniline has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 3-(azepane-1-carbonyl)-N,N-dimethylaniline is in the synthesis of polyamides. 3-(azepane-1-carbonyl)-N,N-dimethylaniline is a crucial monomer in the synthesis of Nylon 6,6, which is widely used in the production of fibers, films, and plastics. 3-(azepane-1-carbonyl)-N,N-dimethylaniline is also used in the synthesis of other polyamides, including Nylon 6, Nylon 6,10, and Nylon 12.
properties
IUPAC Name |
azepan-1-yl-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)14-9-7-8-13(12-14)15(18)17-10-5-3-4-6-11-17/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFXRUGLXNPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-N,N-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)


![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
![Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B7466965.png)
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7466973.png)
![4-[[2-[(2-methylphenoxy)methyl]-3H-benzimidazol-5-yl]sulfonyl]morpholine](/img/structure/B7466982.png)
![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467008.png)
![[2-oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467011.png)
![2-[6-(Dimethylamino)purin-9-yl]ethanol](/img/structure/B7467012.png)